molecular formula C15H18N4O2 B2835003 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034396-86-4

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2835003
CAS No.: 2034396-86-4
M. Wt: 286.335
InChI Key: FZGVERSTZGGWBE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is an organic compound that belongs to the class of ureas It features a unique structure with an ethoxyphenyl group and a pyrimidinyl ethyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 2-(pyrimidin-5-yl)ethyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl or pyrimidinyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological properties.

    Industry: The compound may be used in the development of new materials with desirable properties, such as improved stability or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(2-Ethoxyphenyl)-3-(2-(pyridin-5-yl)ethyl)urea: The pyrimidinyl group is replaced with a pyridinyl group, potentially altering its reactivity and interactions with biological targets.

    1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-4-yl)ethyl)urea: The position of the pyrimidinyl group is different, which can affect the compound’s overall properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGVERSTZGGWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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